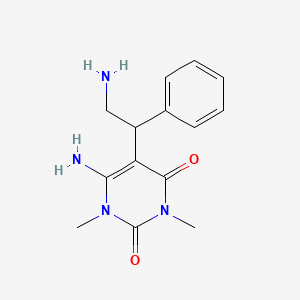

6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Overview

Description

“6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethyluracil and 2-amino-1-phenylethylamine.

Reaction Steps:

Reaction Conditions: These reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

“6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including 6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, exhibit promising antitumor activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of pyrimidine derivatives. The compound has shown efficacy against several viral strains by interfering with viral replication processes. This property is particularly relevant in the development of antiviral therapies targeting RNA viruses .

CNS Activity

The structural characteristics of this compound suggest possible neuroprotective effects. Preliminary studies indicate that it may enhance cognitive function and exhibit antidepressant-like activity in animal models. This opens avenues for further research into its role in treating neurodegenerative diseases .

Pharmacology

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Such inhibition can be leveraged in developing treatments for conditions like cancer and autoimmune diseases .

Bioavailability Enhancement

Recent formulations incorporating this compound have been developed to improve the bioavailability of poorly soluble drugs. By utilizing its properties as a solubilizing agent, researchers are exploring its use in enhancing the delivery of therapeutic agents .

Materials Science

Polymer Synthesis

The unique chemical structure of this compound allows for its incorporation into polymer matrices. Studies have shown that it can act as a crosslinking agent in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These materials have potential applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism by which “6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

5-Fluorouracil: A pyrimidine analog used in cancer treatment.

Cytosine: A component of nucleic acids with similar structural features.

Thymine: Another nucleic acid component with a pyrimidine base.

Uniqueness

“6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Biological Activity

6-Amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 1105195-53-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of amino and phenylethyl groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antidiabetic and antimicrobial effects, as supported by various studies.

- Molecular Formula : C₁₂H₁₃N₃O₂

- Molecular Weight : 229.25 g/mol

- CAS Number : 1105195-53-6

Antidiabetic Activity

Recent studies have indicated that this compound exhibits significant antidiabetic properties. In an experimental model using streptozotocin-induced diabetic rats, the compound was administered at doses of 0.006 mg/kg and demonstrated a substantial reduction in serum glucose levels compared to the control group.

Key Findings:

- Reduction in Serum Glucose : The compound reduced serum glucose levels by approximately 250.47% compared to the positive control group.

- Total Antioxidant Capacity (TAC) : Treatment with this compound improved TAC levels significantly.

| Treatment Group | Serum Glucose Reduction (%) | TAC Improvement (%) |

|---|---|---|

| Positive Control | - | - |

| Compound Dose | 250.47 | Significant Increase |

| Glimepiride | 236 | 12.21 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial and fungal strains. The results indicated that it possesses notable inhibitory effects on several pathogens.

Tested Microorganisms:

- Bacteria :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Fungi :

- Aspergillus niger

- Rhizopus oligosporus

Inhibition zones were measured and compared to standard antibiotics like cephradine, showing a promising antimicrobial profile.

Case Studies and Research Findings

A histopathological study conducted on diabetic rats treated with this compound revealed improvements in liver and kidney tissue architecture, indicating protective effects against organ damage typically associated with diabetes.

Histopathological Observations:

- Liver Tissue : Reduced vacuolar degeneration noted in treated groups.

- Kidney Tissue : Improved cellularity and tubular integrity observed.

Molecular Docking Studies

Computational analyses including molecular docking studies have been performed to predict the binding affinity of the compound to potential protein targets. These studies suggest that the compound binds effectively through hydrogen bonding interactions, which could explain its biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and its derivatives?

A two-step alkylation strategy is commonly employed. First, the parent pyrimidine-2,4-dione core is functionalized using alkyl halides (e.g., ethyl or propyl iodide) under basic conditions (e.g., K₂CO₃ in DMF), achieving substitution at the N1 or N3 positions . Second, the 5-position is modified via condensation reactions with amines or aldehydes, as seen in the synthesis of structurally similar chromenpyrimidine derivatives . Characterization typically involves ¹H/¹³C NMR to confirm regioselectivity and LCMS for purity assessment .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- ¹H/¹³C NMR : Resolves substituent positions and confirms stereochemistry. For example, downfield shifts near δ 4.9 ppm indicate NH₂ groups, while aromatic protons appear between δ 6.9–7.8 ppm .

- IR Spectroscopy : Identifies carbonyl stretches (~1665–1699 cm⁻¹) and NH/OH vibrations (~3212–3463 cm⁻¹) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in barbituric acid derivatives .

Q. How is X-ray crystallography applied to resolve its three-dimensional structure?

SHELX software is widely used for structure refinement. Single crystals are grown via slow evaporation (e.g., EtOH/CH₂Cl₂ mixtures) . Data collection with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL yield bond lengths/angles with precision (R-factor < 0.06). Intramolecular hydrogen bonds (e.g., O–H⋯O) stabilize the lattice .

Advanced Research Questions

Q. How can researchers address spectral contradictions (e.g., overlapping NMR signals) during characterization?

- DEPT-135/HSQC NMR : Differentiates CH₂/CH₃ groups in crowded spectral regions .

- Variable-Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., tautomerism) .

- Crystallographic Validation : Cross-verifies ambiguous NMR assignments using bond distances and torsion angles .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in cyclocondensation steps .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions at NH₂ sites during alkylation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like Et₃N mitigate acid byproducts .

Q. How can structure-activity relationships (SAR) guide the design of biologically active derivatives?

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., Br at para positions) enhances π-π stacking with enzyme active sites, as seen in eEF-2K inhibitors .

- Chiral Centers : The (1-phenylethyl) side chain’s stereochemistry influences binding affinity to targets like CDK enzymes .

- Bioisosteric Replacement : Replacing thiazole moieties with oxazole improves metabolic stability in antimicrobial analogs .

Q. How should researchers interpret contradictory bioactivity data across similar derivatives?

- Dose-Response Curves : Validate IC₅₀ consistency across replicates to rule out assay variability .

- Molecular Dynamics Simulations : Identify conformational flexibility that may reduce target engagement .

- Off-Target Profiling : Use kinase panels or proteome-wide screens to assess selectivity .

Q. What methodologies resolve crystallographic disorder in derivatives with flexible side chains?

- Twinned Refinement : SHELXL’s TWIN command models overlapping lattices in cases of pseudosymmetry .

- Occupancy Adjustment : Partially occupied sites are refined using constraints (e.g., SUMF) to maintain stoichiometry .

- Low-Temperature Data Collection : Minimizes thermal motion artifacts, improving electron density maps .

Properties

IUPAC Name |

6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-17-12(16)11(13(19)18(2)14(17)20)10(8-15)9-6-4-3-5-7-9/h3-7,10H,8,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGADYDDPBQDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(CN)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.